FXIa-IN-13

FXIa inhibition Anticoagulant Ki determination

FXIa-IN-13 (CAS 2629361-99-3) is a potent, selective, reversible FXIa inhibitor (Ki=0.04 nM) that overcomes potency variability and off-target activity in coagulation research. • Ki=0.04 nM enables low-concentration inhibition, minimizing solvent artifacts. • High selectivity over thrombin, FXa, FVIIa ensures target-specific readouts. • Aqueous solubility 17 μg/mL (pH 6.5) supports parenteral formulation. • Half-life >200 min in human liver microsomes ensures stability in extended assays.

Molecular Formula C29H24ClN3O6
Molecular Weight 546.0 g/mol
Cat. No. B15137552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFXIa-IN-13
Molecular FormulaC29H24ClN3O6
Molecular Weight546.0 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=C(C=C1)Cl)C2=CC(=O)N(N=C2OC)C(CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C(=O)O
InChIInChI=1S/C29H24ClN3O6/c1-17(34)22-13-10-20(30)15-23(22)24-16-26(35)33(32-28(24)39-2)25(14-18-6-4-3-5-7-18)27(36)31-21-11-8-19(9-12-21)29(37)38/h3-13,15-16,25H,14H2,1-2H3,(H,31,36)(H,37,38)/t25-/m0/s1
InChIKeyYXWHISHHLLHZOG-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FXIa-IN-13: Potent FXIa Inhibitor Profile


FXIa-IN-13 (also referred to as compound 13) is a small-molecule, reversible inhibitor of activated coagulation factor XI (FXIa), positioned upstream in the intrinsic coagulation pathway to suppress thrombus amplification while preserving hemostatic plug formation [1]. The compound was discovered through structure–activity relationship (SAR) optimization of a phenylimidazole core, incorporating a hydroxyquinolin-2(1H)-one P2′ moiety and an N-methylpiperazine amide P2 group to enhance potency and aqueous solubility [1]. FXIa-IN-13 exhibits a human FXIa Ki of 0.04 nM and an in vitro anticoagulant aPTT EC₂ₓ of 1.0 μM in human plasma, with a molecular weight of 545.97 g/mol and CAS number 2629361-99-3 [1].

FXIa-IN-13 Substitution Caveats


FXIa inhibitors vary widely in key procurement-relevant parameters including potency (Ki), anticoagulant activity in plasma (aPTT EC₂ₓ), aqueous solubility, metabolic stability, and species cross-reactivity for preclinical modeling [1]. FXIa-IN-13 achieves a Ki of 0.04 nM—approximately 92-fold more potent than the precursor compound 3 (Ki = 3.7 nM) and more potent than clinical-stage comparators milvexian (Ki = 0.11 nM) and asundexian (IC₅₀ ≈ 1.0 nM) [1][2][3]. Its selectivity profile, including plasma kallikrein (Ki = 7.0 nM) and minimal off-target activity against thrombin, FXa, and FVIIa, distinguishes it from inhibitors with broader or narrower serine protease inhibition spectra [1]. Additionally, its aqueous solubility of 17 μg/mL at pH 6.5 and human liver microsome half-life >200 min represent measurable, non-interchangeable characteristics that directly impact experimental reproducibility and formulation feasibility [1]. Substituting FXIa-IN-13 with an analog without verifying these specific parameters risks altered potency, solubility-driven assay artifacts, or species-dependent pharmacokinetic discrepancies.

FXIa-IN-13 Differentiation Evidence


Superior FXIa Binding Affinity vs Lead and Clinical Inhibitors

FXIa-IN-13 achieves a human FXIa Ki of 0.04 nM, representing a 92.5-fold improvement in binding affinity compared to the lead compound 3 (Ki = 3.7 nM) from the same optimization series [1]. This potency also exceeds that of the clinical candidate milvexian (human Ki = 0.11 nM) and the FXIa inhibitor asundexian (human FXIa IC₅₀ = 1.0 nM; Ki ≈ IC₅₀ under assay conditions) [1][2][3]. The enhanced affinity is attributed to additive interactions from the hydroxyquinolinone P2′ and N-methylpiperazine amide P2 moieties [1].

FXIa inhibition Anticoagulant Ki determination

Defined Serine Protease Selectivity

FXIa-IN-13 was profiled against a panel of 12 human serine proteases, revealing a clear selectivity landscape [1]. The compound exhibited >100,000-fold selectivity over FVIIa (Ki >13,330 nM), FXa (>9,000 nM), FIXa (>60,000 nM), FXIIa (>20,000 nM), thrombin (7,400 nM), trypsin (6,200 nM), tissue kallikrein (>30,000 nM), chymotrypsin (400 nM), tPA (29,000 nM), urokinase (>1,600 nM), and APC (>54,000 nM) [1]. The sole notable off-target activity was against plasma kallikrein (Ki = 7.0 nM), a common feature among many FXIa inhibitors due to structural homology [1].

Serine protease selectivity Off-target profiling Coagulation cascade

Aqueous Solubility for Formulation

FXIa-IN-13 exhibits an aqueous solubility of 17 μg/mL in pH 6.5 phosphate buffer, measured under standardized conditions [1]. This value represents a tangible improvement over earlier analogs in the optimization series, where compounds such as 9 and 10 showed no solubility enhancement and were described as having "low" solubility, while compound 11 achieved 44 μg/mL but with a less favorable metabolic stability profile [1]. The solubility of FXIa-IN-13 is sufficient to support in vitro pharmacology studies without resorting to high concentrations of organic co-solvents that may confound biological readouts [1].

Aqueous solubility Formulation Biophysical property

In Vivo Antithrombotic Efficacy with Low Bleeding Risk

In the rabbit electrically induced carotid arterial thrombosis (ECAT) model, FXIa-IN-13 produced a dose-dependent increase in integrated blood flow with an EC₅₀ of 0.53 μM [1]. Concurrently, in the rabbit cuticle bleeding time (CBT) model, only minimal bleeding time prolongation was observed even at the highest dose tested, at which aPTT was prolonged by 3.2-fold without affecting prothrombin time or thrombin time [1]. This contrasts with non-selective anticoagulants that typically exhibit a direct correlation between antithrombotic efficacy and bleeding liability.

In vivo efficacy Bleeding risk Rabbit ECAT model

Metabolic Stability in Human Liver Microsomes

FXIa-IN-13 exhibits a human liver microsome (HLM) half-life exceeding 200 minutes, indicative of high metabolic stability and low intrinsic clearance [1]. This stability is a critical differentiator from earlier series analogs, such as compound 9, which showed no improvement in HLM stability [1]. The extended half-life supports the compound's utility in in vitro assays requiring prolonged incubation and in in vivo studies where rapid clearance would otherwise necessitate frequent dosing or confound exposure–response relationships [1].

Metabolic stability Hepatocyte clearance Pharmacokinetics

Species Cross-Reactivity and Model Selection

FXIa-IN-13 was profiled for FXIa binding across multiple species, yielding Ki values of 0.04 nM (human), 0.58 nM (rabbit), 0.10 nM (cynomolgus monkey), and >20 nM (rat) [1]. The 14.5-fold potency shift between human and rabbit FXIa is quantifiably characterized, allowing researchers to adjust dosing or interpret efficacy data in the rabbit ECAT model with precision [1]. In contrast, rat FXIa is essentially unresponsive, delineating a clear species restriction for this compound [1].

Species cross-reactivity Preclinical pharmacology Translational research

FXIa-IN-13 Application Scenarios


Biochemical and Cellular FXIa Inhibition Assays

FXIa-IN-13's Ki of 0.04 nM enables robust FXIa inhibition at low nanomolar concentrations, minimizing the compound mass required per experiment and reducing solvent interference [1]. Its selectivity profile against 12 serine proteases allows researchers to attribute observed effects specifically to FXIa blockade, with the caveat of moderate plasma kallikrein activity (Ki = 7.0 nM) that should be controlled for in complex plasma systems [1].

Rabbit Thrombosis Model for Antithrombotic Efficacy

The characterized rabbit FXIa Ki (0.58 nM) and in vivo EC₅₀ (0.53 μM) in the ECAT model provide a quantitative framework for dose selection and effect prediction [1]. The minimal bleeding time prolongation observed even at high doses makes FXIa-IN-13 suitable for studies where maintaining hemostatic integrity is critical to data interpretation [1].

Extended Incubation In Vitro Pharmacology

The human liver microsome half-life >200 minutes ensures that FXIa-IN-13 remains stable during extended in vitro assays, reducing the risk of compound depletion and enabling accurate determination of time-dependent pharmacodynamic effects [1]. This property is particularly valuable for chronic exposure studies in cell culture or isolated tissue preparations.

Parenteral Formulation Feasibility

With an aqueous solubility of 17 μg/mL at pH 6.5, FXIa-IN-13 offers a quantified baseline for developing parenteral formulations without the need for high concentrations of organic co-solvents that may introduce biological artifacts [1]. This solubility level supports preclinical intravenous or subcutaneous dosing studies in appropriate species (rabbit, cynomolgus monkey) where the compound has demonstrated activity [1].

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